molecular formula C16H14N2O2 B8597593 2-(3,5-dimethylphenyl)-5-nitro-1H-Indole

2-(3,5-dimethylphenyl)-5-nitro-1H-Indole

Cat. No. B8597593
M. Wt: 266.29 g/mol
InChI Key: NZAYKRAHEJPLIX-UHFFFAOYSA-N
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Patent
US05756507

Procedure details

To a stirred solution of 2-(3,5-dimethylphenylethynyl)-4-nitrophenylamine (50 mg in 3 mL of dry, nitrogen saturated acetonitrile) was added 5 mg of palladium (II) chloride and the mixture heated to reflux on an oil bath. After 3 hours the mixture was cooled to room temperature, concentrated in vacuo and purified by flash chromatography on silica gel (hexane:methylene chloride:ethyl acetate 15:8:1) to provide the title compound (46 mg).
Name
2-(3,5-dimethylphenylethynyl)-4-nitrophenylamine
Quantity
3 mL
Type
reactant
Reaction Step One
Name
palladium (II) chloride
Quantity
5 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:9]#[C:10][C:11]2[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[CH:13][C:12]=2[NH2:20])[CH:5]=[C:6]([CH3:8])[CH:7]=1>[Pd](Cl)Cl>[CH3:1][C:2]1[CH:3]=[C:4]([C:9]2[NH:20][C:12]3[C:11]([CH:10]=2)=[CH:16][C:15]([N+:17]([O-:19])=[O:18])=[CH:14][CH:13]=3)[CH:5]=[C:6]([CH3:8])[CH:7]=1

Inputs

Step One
Name
2-(3,5-dimethylphenylethynyl)-4-nitrophenylamine
Quantity
3 mL
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)C#CC1=C(C=CC(=C1)[N+](=O)[O-])N
Name
palladium (II) chloride
Quantity
5 mg
Type
catalyst
Smiles
[Pd](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux on an oil bath
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel (hexane:methylene chloride:ethyl acetate 15:8:1)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)C=1NC2=CC=C(C=C2C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 46 mg
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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